molecular formula C18H21NO4S B3845399 ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE

ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE

Cat. No.: B3845399
M. Wt: 347.4 g/mol
InChI Key: IEJLEBMTHUXWDX-UHFFFAOYSA-N
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Description

ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2,4,6-trimethylbenzenesulfonamido group.

Preparation Methods

The synthesis of ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base such as pyridine to form the sulfonamide intermediate.

    Esterification: The sulfonamide intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.

Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE has several scientific research applications, including:

    Medicinal chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial properties.

    Biological studies: The compound is used in studies to understand the mechanism of action of sulfonamides and their interactions with biological targets.

    Industrial applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE can be compared with other sulfonamide compounds such as:

    Sulfamethoxazole: Another sulfonamide with antibacterial properties, commonly used in combination with trimethoprim.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections and as a component of silver sulfadiazine cream for burns.

    Sulfisoxazole: A sulfonamide used to treat urinary tract infections and other bacterial infections.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name

ethyl 4-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-5-23-18(20)15-6-8-16(9-7-15)19-24(21,22)17-13(3)10-12(2)11-14(17)4/h6-11,19H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJLEBMTHUXWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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